molecular formula C25H16N4O2S2 B4541983 N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No. B4541983
M. Wt: 468.6 g/mol
InChI Key: BNJVFXNLJIRKKH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step chemical reactions, starting from simple precursors to obtain more complex structures. For example, derivatives of isoxazole, isoxazolo[3,4-b]pyridine, and pyrazolo[1,5-a]pyrimidine incorporating benzothiazole-2-thio residues have been synthesized, showcasing the methodologies that could be relevant for synthesizing compounds like "N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide" (Al-Omran & El-Khair, 2009).

Molecular Structure Analysis

The molecular structure of complex organic compounds is typically characterized using techniques such as NMR, IR, MS, and sometimes X-ray crystallography. These methods help in determining the arrangement of atoms within a molecule and understanding the molecular geometry, bond lengths, angles, and other structural parameters critical for the chemical behavior and reactivity of the compound.

Chemical Reactions and Properties

Complex organic molecules undergo a variety of chemical reactions, including cyclization, alkylation, acylation, and others. These reactions can be influenced by the presence of functional groups, the molecular structure, and the reaction conditions. Understanding these reactions and the properties of the resulting compounds, such as their stability, reactivity, and interaction with other molecules, is crucial for their application in different fields.

Physical Properties Analysis

The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are essential for determining their practical applications. These properties are influenced by the molecular structure and the presence of functional groups, and they can be studied using various analytical techniques.

Chemical Properties Analysis

The chemical properties of a compound, such as acidity/basicity, reactivity towards different reagents, stability under various conditions, and photochemical behavior, are determined by its molecular structure. These properties are crucial for the compound's potential applications in chemical synthesis, pharmaceuticals, and materials science.

References

properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16N4O2S2/c1-14-9-10-17-20(12-14)33-25(27-17)28-23(30)16-13-18(19-8-5-11-32-19)26-24-21(16)22(29-31-24)15-6-3-2-4-7-15/h2-13H,1H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVFXNLJIRKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(thiophen-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 4
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide

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